molecular formula C9H11N3S2 B2906493 5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 1038330-83-4

5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2906493
CAS No.: 1038330-83-4
M. Wt: 225.33
InChI Key: UBMNZCVWJASSKA-UHFFFAOYSA-N
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Description

5-Methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a thiophene ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Thiophene Derivative Synthesis: The thiophene ring is synthesized using methods such as the Gewald reaction, which involves the reaction of ketones with elemental sulfur and ammonium acetate.

  • Triazole Formation: The triazole ring is formed through a cyclization reaction, often using hydrazine and a suitable carboxylic acid derivative.

  • Functional Group Modification:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using reagents like alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation of disulfides.

  • Reduced Derivatives: Resulting from the reduction of the triazole ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases. Industry: It is used in material science for the development of advanced materials with specific properties.

Comparison with Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of a triazole ring.

  • 2-(Thiophen-2-yl)ethanethiol: A simpler compound with a thiophene ring and a thiol group.

  • 4H-1,2,4-triazole-3-thiol: A triazole derivative without the methyl group.

Uniqueness: 5-Methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its combination of a thiophene ring and a triazole ring, which provides it with distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

3-methyl-4-(2-thiophen-2-ylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-7-10-11-9(13)12(7)5-4-8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMNZCVWJASSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1CCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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